Tesirine

Description

The exact mass of the compound this compound is 1495.70103050 g/mol and the complexity rating of the compound is 2970. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H101N9O23/c1-49(2)69(80-66(86)18-23-97-25-27-99-29-31-101-33-35-103-37-38-104-36-34-102-32-30-100-28-26-98-24-19-76-65(85)17-20-81-67(87)15-16-68(81)88)71(90)78-52(5)70(89)79-54-13-11-53(12-14-54)48-107-75(94)84-59-44-64(62(96-7)42-57(59)73(92)83-47-51(4)40-60(83)74(84)93)106-22-10-8-9-21-105-63-43-58-56(41-61(63)95-6)72(91)82-46-50(3)39-55(82)45-77-58/h11-16,41-47,49,52,55,60,69,74,93H,8-10,17-40,48H2,1-7H3,(H,76,85)(H,78,90)(H,79,89)(H,80,86)/t52-,55-,60-,69-,74-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGATZAPXCCEJR-OWRSNIELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H101N9O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1595275-62-9 | |

| Record name | Tesirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1595275629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TESIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DVQ435K46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tesirine (SG3249): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tesirine (SG3249) is a clinical-stage antibody-drug conjugate (ADC) payload that utilizes a pyrrolobenzodiazepine (PBD) dimer to induce potent cytotoxic effects.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular interactions, the resulting cellular consequences, and key experimental data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug development.

Introduction to this compound (SG3249) and PBD Dimers

This compound (SG3249) is a synthetic pyrrolobenzodiazepine (PBD) dimer designed for use as a cytotoxic payload in ADCs.[2] PBDs are a class of sequence-selective DNA minor-groove binding agents discovered in Streptomyces species.[3] While naturally occurring PBDs have shown antitumor properties, synthetic dimers exhibit significantly enhanced potency.[3][4] this compound is engineered with a cathepsin B-cleavable valine-alanine linker, allowing for controlled release of its active warhead, SG3199, within the target cancer cells.[2][5] This targeted delivery is a crucial aspect of its therapeutic strategy, aiming to minimize off-target toxicity.

Core Mechanism of Action: DNA Cross-linking

The primary mechanism of action of this compound's active warhead, SG3199, is the formation of covalent interstrand cross-links in the minor groove of DNA.[6][7] This process can be broken down into the following key steps:

-

ADC Internalization: An ADC carrying the this compound payload binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through endocytosis.[5]

-

Lysosomal Trafficking and Cleavage: The ADC is trafficked to the lysosome, where the low pH environment and the presence of proteases, such as cathepsin B, cleave the valine-alanine linker.[2][5]

-

Release of the Active Warhead (SG3199): This cleavage releases the highly cytotoxic PBD dimer, SG3199, into the cytoplasm.[1][6]

-

Nuclear Translocation and DNA Binding: SG3199 translocates to the nucleus and binds to the minor groove of DNA with a preference for 5'-purine-guanine-purine sequences.[3]

-

Interstrand Cross-link Formation: The two reactive imine functions of the PBD dimer form covalent bonds with the C2-NH2 group of guanine (B1146940) bases on opposite DNA strands, creating a highly cytotoxic interstrand cross-link.[3][4]

-

Cellular Consequences: The formation of these DNA cross-links physically blocks the progression of DNA replication forks and transcription machinery.[8] This disruption of essential cellular processes ultimately triggers apoptotic cell death.[8]

Quantitative Data

The cytotoxic potency of this compound's active warhead, SG3199, has been evaluated across a range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of SG3199

| Cell Line | Cancer Type | IC50 / GI50 (pM) |

| K562 | Chronic Myelogenous Leukemia | 150 |

| NCI-N87 | Gastric Carcinoma | 20 |

| BT474 | Breast Ductal Carcinoma | 1000 (1 nM) |

| SKBR3 | Breast Adenocarcinoma | 320 |

| Mean GI50 across a panel of 38 cell lines | Various Solid and Hematological Tumors | 151.5 |

Data sourced from MedchemExpress and a preclinical pharmacology study.[1][7]

Table 2: In Vitro Potency of Trastuzumab-SG3249 ADCs

| ADC Construct | Target | Cell Line | IC50 (ng/mL) |

| Stochastic Herceptin-SG3249 | HER2 | SKBR3 | ~5 |

| Site-specific Herceptin-SG3249 | HER2 | SKBR3 | ~3 |

| Non-targeting Control ADC | - | SKBR3 | >1000 |

Data adapted from a study on the design and synthesis of this compound.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50) or inhibits a biological function by 50% (IC50).

Methodology:

-

Cell Culture: Human tumor cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., SG3199) is serially diluted to a range of concentrations and added to the cells.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The absorbance or luminescence values are plotted against the compound concentration, and the IC50 or GI50 value is calculated from the dose-response curve.[7]

DNA Interstrand Cross-linking Assay in Cells

Objective: To quantify the formation of DNA interstrand cross-links in cells following treatment with a cross-linking agent.

Methodology:

-

Cell Treatment: Cancer cells (e.g., LNCaP or NCI-N87) are treated with the test compound (e.g., SG3199) for a specific duration (e.g., 2 hours).[7]

-

Post-incubation: The drug-containing medium is removed, and cells are incubated in drug-free medium for a defined period (e.g., 24 hours) to allow for cross-link formation.[7]

-

Cell Lysis and DNA Extraction: Cells are harvested and lysed, and genomic DNA is extracted.

-

DNA Denaturation and Renaturation: The extracted DNA is denatured by heating and then allowed to renature on ice.

-

Agarose (B213101) Gel Electrophoresis: The DNA samples are subjected to agarose gel electrophoresis under denaturing conditions.

-

Quantification: The percentage of double-stranded (cross-linked) DNA is quantified by densitometry of the gel. Cross-linked DNA will renature and migrate as a double-stranded band, while non-cross-linked DNA will remain single-stranded.[7]

Drug Resistance and DNA Repair

Cells can develop resistance to PBD dimers. One identified mechanism involves the downregulation of the Schlafen family member 11 (SLFN11) protein.[8] Additionally, cells deficient in certain DNA repair pathways, such as those involving the ERCC1 protein or homologous recombination, exhibit increased sensitivity to SG3199.[6][7] This suggests that the cellular DNA damage response plays a critical role in mediating the efficacy of this compound.

Conclusion

This compound (SG3249) is a potent ADC payload that, upon release of its active warhead SG3199, induces cytotoxicity through the formation of DNA interstrand cross-links. This targeted approach, combined with the high potency of the PBD dimer, makes this compound a valuable component in the development of novel cancer therapeutics. Understanding its detailed mechanism of action, as outlined in this guide, is essential for optimizing its clinical application and for the rational design of future ADC-based therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design and Synthesis of this compound, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adcreview.com [adcreview.com]

- 4. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

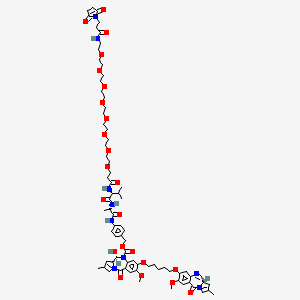

Pyrrolobenzodiazepine dimer structure of Tesirine

An In-Depth Technical Guide to the Pyrrolobenzodiazepine Dimer Structure of Tesirine

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds with potent antitumor properties, originally discovered as natural products from various Actinomycetes bacteria.[1][2] Their unique mechanism of action involves binding to the minor groove of DNA and forming a covalent bond with a guanine (B1146940) base, leading to highly cytotoxic interstrand cross-links that block DNA replication and trigger apoptosis.[2][3] This high potency has made them ideal candidates for use as payloads in antibody-drug conjugates (ADCs).

Fully synthetic PBD dimers, which link two PBD monomers, are particularly effective as they can cross-link DNA with high efficiency, spanning several base pairs without causing significant distortion to the DNA helix.[2][4] This lack of distortion may allow the PBD adducts to evade cellular DNA repair mechanisms, contributing to their persistent cytotoxicity.[4][5] this compound (SG3249) is a clinically significant PBD dimer payload designed to combine potent antitumor activity with favorable physicochemical properties for ADC development.[1][6] It is the drug-linker component of several ADCs in clinical trials, most notably Loncastuximab this compound.[7][8] This guide provides a detailed technical overview of the structure, mechanism, and experimental basis of this compound's PBD dimer core.

The Core Structure of this compound (SG3249)

This compound was rationally designed to optimize both potency and drug-like properties, such as aqueous solubility and conjugation efficiency, which were challenges with earlier PBD dimers.[1][9] Its structure consists of three main components: the PBD dimer warhead (SG3199), a cleavable linker, and a spacer.

1. The PBD Dimer Warhead (SG3199): This is the active cytotoxic component released within the cancer cell.[10] Key design features include:

-

Two PBD Monomers: The core of the warhead is composed of two pyrrolobenzodiazepine units.

-

C5 Tether: The two monomers are linked by a flexible 5-carbon tether between their C8 positions. While both 3-carbon and 5-carbon tethers are isohelical with DNA, the 5-carbon linker offers greater flexibility and more opportunities for contact within the minor groove.[1]

-

C2 Methyl Groups: Unlike its predecessor SG2202, which had C2 aryl groups responsible for high potency but poor solubility, this compound's warhead (SG3199) features simpler methyl groups at these positions. This modification improves the payload's hydrophobicity and overall physicochemical profile, with the expected drop in potency being offset by the optimized tether length.[1]

2. The Linker System:

-

Valine-Alanine (Val-Ala) Cleavable Linker: One of the two reactive imines of the PBD dimer is temporarily inactivated or "capped" by a cathepsin B-cleavable Val-Ala dipeptide linker.[1][11] This linker is stable in systemic circulation but is designed to be efficiently cleaved by lysosomal proteases (like cathepsin B) that are abundant inside cancer cells.[3][5]

-

Self-Immolative Spacer: The Val-Ala linker is attached to a p-aminobenzyl alcohol (PAB) self-immolative spacer, which in turn is connected to the PBD core. Once the Val-Ala dipeptide is cleaved, the PAB group spontaneously decomposes, ensuring the efficient release of the unencumbered, fully active SG3199 warhead.[12]

3. Solubility-Enhancing Spacer:

-

PEG8 Spacer: To further improve the solubility and conjugation characteristics of the overall drug-linker, a discrete polyethylene (B3416737) glycol (PEG) spacer with eight units is incorporated.[1]

This modular design results in the complete this compound (SG3249) drug-linker, engineered for stability in circulation, targeted release, and potent cytotoxicity.[1]

Mechanism of Action: From ADC to Apoptosis

The therapeutic efficacy of a this compound-based ADC, such as Loncastuximab this compound, relies on a multi-step process that ensures the targeted delivery and activation of the PBD warhead.[3][5]

The overall mechanism involves:

-

Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen (e.g., CD19) on the surface of a cancer cell.[3][5]

-

Internalization: The entire ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[3][8]

-

Lysosomal Trafficking and Cleavage: The complex is transported to lysosomes, where the acidic environment and resident proteases, such as cathepsin B, cleave the Val-Ala linker.[3][8]

-

Warhead Release: Cleavage of the linker initiates the decomposition of the self-immolative spacer, releasing the active PBD dimer warhead, SG3199, into the cytoplasm.[3][13]

-

Nuclear Translocation and DNA Cross-linking: The highly potent SG3199 warhead translocates to the nucleus, where it binds to the minor groove of the DNA. It forms covalent interstrand cross-links between two guanines on opposite DNA strands, typically within the sequence 5'-Pu-GATC-Py-3'.[2][3]

-

Cell Cycle Arrest and Apoptosis: The DNA cross-links stall DNA replication forks, blocking cell division and ultimately inducing programmed cell death (apoptosis).[5][14]

-

Bystander Effect: The released PBD warhead is cell-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[3][5][15]

References

- 1. Design and Synthesis of this compound, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. What is the mechanism of Loncastuximab this compound? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The antibody-drug conjugate loncastuximab this compound for the treatment of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of this compound, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Loncastuximab this compound in relapsed or refractory diffuse large B-cell lymphoma: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. adcreview.com [adcreview.com]

Tesirine Payload: A Deep Dive into its Discovery, Synthesis, and Application in Antibody-Drug Conjugates

Introduction

Tesirine (SG3249) is a potent pyrrolobenzodiazepine (PBD) dimer that has emerged as a clinically significant payload for antibody-drug conjugates (ADCs).[1] Its cytotoxic component, the warhead SG3199, functions as a DNA cross-linking agent, inducing cell death at picomolar concentrations.[2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of the this compound payload, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Design Rationale

The development of this compound was a result of extensive research aimed at optimizing the properties of PBD dimers for ADC applications.[3] Natural PBDs have been recognized for their antitumor properties since the 1960s.[3] The journey to this compound involved refining earlier synthetic PBD dimers like SG2000.[3]

A key predecessor to this compound's warhead, SG3199, was SG2202, which exhibited high potency but had poor aqueous solubility due to its C2-aryl substituents.[3] In the rational design of SG3199, these aryl groups were substituted with smaller methyl groups.[3] To compensate for the anticipated decrease in potency, the length of the tether linking the two PBD monomers was extended from a 3-carbon to a more flexible 5-carbon chain, which allows for better interaction with the DNA minor groove.[3]

This compound (SG3249) itself was engineered to possess desirable physicochemical properties for an ADC payload, including improved hydrophobicity and conjugation characteristics.[1] A critical design feature of this compound is the incorporation of a cathepsin B-cleavable valine-alanine linker.[1] This linker temporarily "caps" one of the reactive imine functionalities of the PBD dimer, ensuring that the highly cytotoxic warhead is released preferentially within the tumor microenvironment where cathepsin B is more active.[1] Additionally, a discrete PEG8 spacer was included to enhance the solubility of the payload.[3]

Synthesis of this compound (SG3249) and its Warhead (SG3199)

A robust and scalable synthetic route has been established for the clinical-scale production of this compound, characterized by a flexible and convergent strategy.[1]

Synthesis of SG3199 Warhead

The synthesis of the active warhead, SG3199, is a key part of the overall this compound synthesis. A published method describes a two-step synthesis from a monomeric phenol (B47542) building block.[4]

Step 1: Dimerization

-

Reactants: Monomeric PBD phenol precursor, 1,5-diiodopentane (B146698), and potassium carbonate (K2CO3).[5]

-

Solvent: Acetone (B3395972).[5]

-

Conditions: The reaction mixture is heated at 60°C.[5]

-

Outcome: This Williamson ether synthesis yields the dimerized intermediate.[4]

Step 2: Deprotection

-

Reactants: The dimerized intermediate, a palladium catalyst (e.g., Pd(PPh3)4), and pyrrolidine (B122466).[5]

-

Solvent: Dichloromethane (DCM).[5]

-

Conditions: The reaction is carried out at room temperature.[5]

-

Outcome: This step removes protecting groups to yield the active SG3199 warhead.[4]

Synthesis of this compound (SG3249) Payload

The synthesis of the full this compound payload involves a multi-step process, including the formation of the PBD dimer core, followed by the attachment of the linker-spacer unit. A representative synthetic scheme is outlined below, based on published information.[5]

Step-by-Step Protocol:

-

Dimerization: A monomeric PBD phenol is reacted with 1,5-diiodopentane in the presence of potassium carbonate in acetone at 60°C to form the core PBD dimer.[5]

-

Functionalization: The resulting dimer is then reacted with a second PBD monomer building block in the presence of potassium carbonate in acetone at 65°C.[5]

-

Deprotection: A TBAF/AcOH solution in THF at room temperature is used to remove a protecting group.[5]

-

Further Deprotection: The subsequent intermediate is treated with Pd(PPh3)4 and pyrrolidine in DCM at room temperature.[5]

-

Linker Conjugation: The deprotected PBD dimer is then reacted with a maleimide-dPEG8-acid linker in the presence of EDCI in DCM at room temperature to yield the final this compound (SG3249) payload.[5]

Physicochemical and Pharmacokinetic Properties

This compound was designed to have favorable physicochemical properties for its use in ADCs.[1] The pharmacokinetic properties of its warhead, SG3199, have been evaluated, demonstrating very rapid clearance.[4]

| Property | Value | Reference |

| This compound (SG3249) | ||

| Molecular Weight | 1496.673 g/mol | [5] |

| Molecular Formula | C75H101N9O23 | [5] |

| SG3199 (Warhead) | ||

| Mean GI50 | 151.5 pM | [2] |

| Half-life (in rats) | As short as 8 minutes | [4] |

| Protein Binding (rat) | ~97% | [4] |

| Protein Binding (human) | ~95% | [4] |

Mechanism of Action

The cytotoxic activity of this compound is mediated by its warhead, SG3199, which is a highly efficient DNA minor groove cross-linking agent.[2]

Upon release from the ADC, SG3199 binds to the minor groove of DNA.[6] The molecule's structure allows it to form covalent interstrand cross-links between two guanine (B1146940) bases on opposite DNA strands.[2] This cross-linking prevents DNA strand separation, thereby disrupting essential cellular processes such as DNA replication and transcription, ultimately leading to apoptosis.[3] A key feature of these PBD-dimer-induced DNA lesions is that they cause minimal distortion of the DNA helix, which may make them less recognizable by cellular DNA repair mechanisms, contributing to their high potency and persistent cytotoxic effect.[3]

DNA Damage Response and Apoptotic Signaling Pathway

The DNA interstrand cross-links created by SG3199 trigger a cellular DNA Damage Response (DDR).[7] This complex signaling cascade involves the activation of sensor kinases, primarily ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate and activate a host of downstream effector proteins.[8] These include the checkpoint kinases CHK1 and CHK2, which orchestrate cell cycle arrest to allow time for DNA repair.[8] If the DNA damage is too extensive to be repaired, the DDR signaling network will activate the apoptotic machinery, leading to programmed cell death.[7] A central player in this process is the tumor suppressor protein p53, which can be activated by the DDR pathway and can transcriptionally upregulate pro-apoptotic proteins.[8]

Preclinical Evaluation Workflow

The preclinical development of a this compound-based ADC follows a structured workflow to assess its efficacy and safety.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

-

Cell Plating: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the this compound-based ADC in cell culture medium and add to the wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[9]

-

Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[9]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of a this compound-based ADC in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude).

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC control, this compound-based ADC).

-

Dosing: Administer the ADC, typically via intravenous injection, at a specified dose and schedule (e.g., a single dose or fractionated doses).[10]

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific period. Tumor growth inhibition (TGI) is a key endpoint.

Quantitative Efficacy Data

In Vitro Cytotoxicity

The warhead SG3199 and this compound-based ADCs have demonstrated potent cytotoxicity across a wide range of cancer cell lines.

| Compound/ADC | Cell Line | Cancer Type | IC50/GI50 | Reference |

| SG3199 | Panel of 38 cell lines | Various solid and hematological cancers | Mean GI50: 151.5 pM | [2] |

| NCI-N87 | Gastric Cancer | 20 pM | [11] | |

| K562 | Chronic Myelogenous Leukemia | 150 pM | [11] | |

| BT474 | Breast Cancer | 1 nM | [11] | |

| SKBR3 | Breast Cancer | 320 pM | [11] | |

| Loncastuximab this compound | Panel of 60 lymphoma cell lines | B-cell lymphoma | Strong cytotoxic activity | [3] |

| DLBCL cell lines | Diffuse Large B-cell Lymphoma | Potent activity | [10] |

In Vivo Efficacy

This compound-based ADCs have shown significant anti-tumor activity in both preclinical models and clinical trials.

| ADC | Model | Cancer Type | Key Efficacy Results | Reference |

| Loncastuximab this compound | Phase 1 Clinical Trial | Relapsed/Refractory B-cell Non-Hodgkin Lymphoma | Overall Response Rate (ORR): 45.6% | [12] |

| Diffuse Large B-cell Lymphoma (DLBCL) | ORR: 42.3% | [12] | ||

| Follicular Lymphoma | ORR: 78.6% | [12] | ||

| Phase 2 Clinical Trial (LOTIS-2) | Relapsed/Refractory DLBCL | ORR: 48.3%, Complete Response (CR): 24.8% | [13] | |

| Median Overall Survival: 9.5 months | [7] | |||

| Trastuzumab-Tesirine (preclinical) | NCI-N87 Xenograft | Gastric Cancer | Complete tumor regression at 0.3 mg/kg |

Conclusion

This compound (SG3249) is a highly potent and versatile ADC payload that has demonstrated significant promise in the targeted therapy of cancer. Its rational design, which balances high cytotoxicity with favorable physicochemical properties, and its robust synthetic pathway have enabled its successful incorporation into several clinical-stage ADCs. The mechanism of action, involving DNA cross-linking and the induction of the DNA damage response, provides a powerful means of eradicating cancer cells. The extensive preclinical and clinical data, particularly for loncastuximab this compound, underscore the therapeutic potential of this important ADC payload.

References

- 1. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting CD19-positive lymphomas with the antibodydrug conjugate loncastuximab this compound: preclinical evidence of activity as a single agent and in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound |CAS:1595275-62-9 Probechem Biochemicals [probechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Loncastuximab this compound in relapsed/refractory diffuse large B-cell lymphoma: long-term efficacy and safety from the phase II LOTIS-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Final results of a phase 1 study of loncastuximab this compound in relapsed/refractory B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Loncastuximab this compound for diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

In Vitro Potency of Tesirine (SG3249): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesirine (SG3249) is a key component in the development of next-generation antibody-drug conjugates (ADCs), serving as a payload system that delivers a potent cytotoxic agent to targeted cancer cells.[1][2][3] It comprises a pyrrolobenzodiazepine (PBD) dimer warhead, SG3199, attached to a linker designed for stable conjugation to a monoclonal antibody and subsequent cleavage within the target cell.[1][2][3][4] PBD dimers are a class of highly effective DNA minor groove cross-linking agents, exhibiting powerful antitumor activity.[1][2][5] The design of this compound optimizes for potent antitumor efficacy while maintaining favorable physicochemical properties, such as reduced hydrophobicity, which contributes to improved conjugation characteristics and lower aggregation of the resulting ADC.[3][4]

This technical guide provides an in-depth overview of the in vitro potency of this compound, focusing on the activity of its active warhead, SG3199. It includes a comprehensive summary of its cytotoxic activity across a broad range of cancer cell lines, detailed experimental methodologies for assessing its potency, and a visualization of its mechanism of action.

Core Mechanism of Action

The cytotoxic effect of this compound is mediated by its warhead, SG3199.[1][2] As a PBD dimer, SG3199 exerts its biological activity by binding to the minor groove of DNA with a preference for 5'-purine-guanine-purine sequences.[1] It then forms a covalent bond with the exocyclic amino group of a guanine (B1146940) base.[1] The dimeric structure of SG3199 allows it to create highly efficient DNA interstrand cross-links.[1][5] These cross-links are minimally distorting to the DNA helix, which may allow them to evade cellular DNA repair mechanisms, leading to their persistence.[6] The formation of these persistent cross-links blocks DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis, leading to potent cytotoxicity.[7][8]

dot

Caption: Mechanism of action of a this compound-based ADC.

In Vitro Potency of SG3199

The cytotoxic activity of SG3199, the active warhead of this compound, has been evaluated against a wide array of human cancer cell lines. The data, presented as GI50 values (the concentration required to inhibit cell growth by 50%), demonstrates potent activity at picomolar concentrations across both hematological and solid tumor cell lines.[1]

Hematological Malignancies

SG3199 exhibits potent cytotoxicity against a variety of leukemia, lymphoma, and myeloma cell lines. Generally, hematological cell lines are more sensitive to SG3199 compared to solid tumor cell lines.[1]

| Cell Line | Cancer Type | GI50 (pM) |

| MOLM-13 | Acute Myeloid Leukemia | 0.79 |

| MV-4-11 | Acute Myeloid Leukemia | 1.94 |

| HL-60 | Acute Promyelocytic Leukemia | 14.8 |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | 4.88 |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 5.51 |

| RAMOS | Burkitt's Lymphoma | 11.5 |

| DAUDI | Burkitt's Lymphoma | 15.6 |

| JEKO-1 | Mantle Cell Lymphoma | 11.0 |

| GRANTA-519 | Mantle Cell Lymphoma | 158.6 |

| MM.1S | Multiple Myeloma | 1.58 |

| NCI-H929 | Multiple Myeloma | 28.0 |

| U-266 | Multiple Myeloma | 13.9 |

| L-428 | Hodgkin's Lymphoma | 18.0 |

| L-540 | Hodgkin's Lymphoma | 30.6 |

| JURKAT | T-cell Leukemia | 31.9 |

| CCRF-CEM | T-cell Leukemia | 26.6 |

| K562 | Chronic Myelogenous Leukemia | 150 |

Data sourced from Hartley et al., 2018 and other sources.[1][2]

Solid Tumors

SG3199 also demonstrates broad and potent activity against a range of solid tumor cell lines, although with slightly higher GI50 values compared to hematological lines.[1]

| Cell Line | Cancer Type | GI50 (pM) |

| BT-474 | Breast Cancer | 1000 |

| MDA-MB-231 | Breast Cancer | 157.0 |

| SK-BR-3 | Breast Cancer | 320 |

| A2780 | Ovarian Cancer | 38.7 |

| A549 | Lung Cancer | 227.0 |

| NCI-H460 | Lung Cancer | 132.0 |

| HT-29 | Colon Cancer | 231.0 |

| HCT 116 | Colon Cancer | 196.0 |

| PC-3 | Prostate Cancer | 412.0 |

| DU 145 | Prostate Cancer | 338.0 |

| PANC-1 | Pancreatic Cancer | 1050 |

| AsPC-1 | Pancreatic Cancer | 459.0 |

| Caki-1 | Renal Cancer | 291.0 |

| 786-0 | Renal Cancer | 163.0 |

| NCI-N87 | Gastric Cancer | 20 |

| SK-MEL-28 | Melanoma | 89.6 |

| A375 | Melanoma | 117.0 |

Data sourced from Hartley et al., 2018 and other sources.[1][2]

Experimental Protocols

The in vitro potency of SG3199 and this compound-based ADCs is typically determined using cell-based cytotoxicity assays. The following is a generalized protocol based on commonly used methods.

General Cytotoxicity Assay Protocol (e.g., CellTiter-Glo®, MTT, Alamar Blue)

dot

Caption: A typical workflow for an in vitro cytotoxicity assay.

1. Cell Culture and Maintenance:

-

Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

-

Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 3,000 cells per well).[9]

-

The seeding density is optimized for each cell line to ensure logarithmic growth throughout the assay period.

3. Compound Preparation and Addition:

-

A stock solution of SG3199 or the this compound-ADC is prepared in a suitable solvent like DMSO.

-

Serial dilutions are prepared in culture medium to achieve the desired final concentrations.

-

The diluted compound is added to the wells containing the cells. Control wells receive vehicle only.

4. Incubation:

-

The plates are incubated for a period of 5 days to allow for the cytotoxic effects of the compound to manifest.[9]

5. Viability Assessment:

-

After the incubation period, cell viability is assessed using a commercially available assay kit, such as:

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.[9]

-

MTT Assay: Measures the metabolic activity of cells via the reduction of a tetrazolium salt to formazan.[10]

-

Alamar Blue (Resazurin) Assay: A fluorometric/colorimetric assay that measures metabolic activity.

-

-

The assay reagent is added to each well according to the manufacturer's instructions, followed by a short incubation period.

6. Data Acquisition and Analysis:

-

The signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.

-

The data is normalized to the vehicle-treated control cells.

-

Dose-response curves are generated by plotting the percentage of cell growth inhibition against the compound concentration.

-

The GI50 or IC50 value is calculated from the dose-response curve using non-linear regression analysis.

Conclusion

This compound (SG3249) is a highly potent ADC payload, with its warhead SG3199 demonstrating picomolar cytotoxic activity across a broad spectrum of cancer cell lines. Its mechanism of action, involving the formation of persistent DNA interstrand cross-links, makes it an effective agent against rapidly proliferating tumor cells. The comprehensive in vitro data and standardized protocols outlined in this guide provide a valuable resource for researchers and drug developers working to advance novel targeted cancer therapies.

References

- 1. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design and Synthesis of this compound, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Final results of a phase 1 study of loncastuximab this compound in relapsed/refractory B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Early Preclinical Profile of Loncastuximab Tesirine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical data for Loncastuximab tesirine (formerly ADCT-402), a CD19-targeted antibody-drug conjugate (ADC). The information presented herein is compiled from key peer-reviewed publications and focuses on the foundational in vitro and in vivo studies that established the mechanism of action, potency, and anti-tumor efficacy of this agent.

Mechanism of Action

Loncastuximab this compound is an antibody-drug conjugate composed of a humanized monoclonal antibody directed against human CD19, linked to a pyrrolobenzodiazepine (PBD) dimer cytotoxin, SG3199.[1] The mechanism of action involves a multi-step process designed for targeted delivery of the cytotoxic payload to B-cell malignancies.

Upon administration, the anti-CD19 antibody component of Loncastuximab this compound binds with high affinity to the CD19 protein expressed on the surface of B-cells.[2] Following binding, the ADC-CD19 complex is rapidly internalized by the cell through receptor-mediated endocytosis.[2] Once inside the cell, the complex is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes cleave the valine-alanine linker, releasing the PBD dimer warhead, SG3199.[3] The released SG3199 then travels to the nucleus and binds to the minor groove of the DNA, forming highly potent and cytotoxic interstrand cross-links.[2][3] These cross-links inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] Notably, a "bystander effect" has been observed, where the cell-permeable PBD warhead can diffuse out of the targeted CD19-positive cell and kill neighboring CD19-negative tumor cells.[1][2]

Data Presentation

In Vitro Cytotoxicity

Loncastuximab this compound has demonstrated potent and specific cytotoxic activity against a range of CD19-expressing human B-cell lymphoma and leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the picomolar range.

| Cell Line | Histology | IC50 (pM) of Loncastuximab this compound | IC50 (pM) of SG3199 (Warhead) |

| Ramos | Burkitt's Lymphoma | 2.0 | 0.85 |

| Raji | Burkitt's Lymphoma | 3.5 | Not Reported |

| Daudi | Burkitt's Lymphoma | 4.1 | Not Reported |

| Granta-519 | Mantle Cell Lymphoma | 1.6 | Not Reported |

| Jeko-1 | Mantle Cell Lymphoma | 4.1 | Not Reported |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (ABC) | 9.6 | Not Reported |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma (GCB) | 2.0 | Not Reported |

| Karpas-422 | Diffuse Large B-cell Lymphoma (GCB) | 2.0 | Not Reported |

| NALM-6 | B-cell Precursor Leukemia | 1.1 | Not Reported |

| REH | B-cell Precursor Leukemia | 0.9 | Not Reported |

Data compiled from Zammarchi et al., Blood, 2018 and Tarantelli et al., Haematologica, 2023.[2][4]

In Vivo Efficacy

The anti-tumor activity of Loncastuximab this compound has been evaluated in several preclinical xenograft models of B-cell malignancies.

Table 2.1: Efficacy in Subcutaneous Ramos Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Tumor-Free Survivors (Day 60) |

| Vehicle Control | - | Single Dose | - | 0/10 |

| Loncastuximab this compound | 0.33 | Single Dose | Significant Delay | Not Reported |

| Loncastuximab this compound | 0.66 | Single Dose | Not Reported | 5/10 |

| Loncastuximab this compound | 1.0 | Single Dose | Not Reported | 10/10 |

Data from Zammarchi et al., Blood, 2018.[2]

Table 2.2: Efficacy in Disseminated Ramos Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Survivors (Day 91) |

| Vehicle Control | - | Single Dose | ~19 | 0/10 |

| Isotype Control ADC | 1.0 | Single Dose | ~19 | 0/10 |

| Loncastuximab this compound | 0.33 | Single Dose | Significantly Increased | Not Reported |

| Loncastuximab this compound | 1.0 | Single Dose | Not Reported | 10/10 |

Data from Zammarchi et al., Blood, 2018.[5]

Experimental Protocols

The following are representative protocols for the key assays used in the preclinical evaluation of Loncastuximab this compound. These are generalized methodologies and may not reflect the exact protocols used in the cited studies.

In Vitro Cytotoxicity Assay (MTT-Based)

-

Cell Plating: Seed B-cell lymphoma cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of Loncastuximab this compound, a non-targeting isotype control ADC, and the free PBD warhead (SG3199) in growth medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plates for 96 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Subcutaneous Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., female SCID or NOD/SCID) aged 6-8 weeks.

-

Tumor Cell Implantation: Subcutaneously inject 5-10 x 10^6 Ramos cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.

-

Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Loncastuximab this compound at different doses, isotype control ADC).

-

Drug Administration: Administer the treatments as a single intravenous (IV) injection via the tail vein.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight for each mouse. The primary endpoints are tumor growth inhibition and the number of tumor-free survivors at the end of the study (e.g., 60 days).

-

Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of an Institutional Animal Care and Use Committee (IACUC).

Conclusion

The early preclinical data for Loncastuximab this compound demonstrate its potent and selective anti-tumor activity against CD19-expressing B-cell malignancies. The in vitro studies highlight its picomolar cytotoxicity, while the in vivo xenograft models confirm its significant efficacy at well-tolerated doses. The well-defined mechanism of action, involving targeted delivery of a potent PBD dimer warhead, provides a strong rationale for its clinical development. These foundational studies have been instrumental in establishing the therapeutic potential of Loncastuximab this compound for patients with relapsed or refractory B-cell lymphomas.

References

- 1. ADCT-402, a PBD dimer-containing antibody drug conjugate targeting CD19-expressing malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. adctherapeutics.com [adctherapeutics.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. adctmedical.com [adctmedical.com]

Rovalpituzumab tesirine initial phase 1 findings

An In-Depth Technical Guide to the Initial Phase 1 Findings of Rovalpituzumab Tesirine

Introduction

Rovalpituzumab this compound (Rova-T) is a first-in-class antibody-drug conjugate (ADC) developed to target Delta-like protein 3 (DLL3).[1][2] DLL3 was identified as a novel therapeutic target highly expressed on the surface of tumor-initiating cells in small-cell lung cancer (SCLC) and other high-grade neuroendocrine carcinomas, but is largely absent in normal adult tissues.[1][3][4] SCLC is an aggressive malignancy with limited treatment options and a poor prognosis, creating a significant need for innovative therapeutic strategies.[4] Rova-T was designed to selectively deliver a potent cytotoxic agent to DLL3-expressing tumor cells, thereby minimizing systemic toxicity.[3] This guide provides a detailed overview of the initial phase 1 findings from the first-in-human clinical trial (NCT01901653), focusing on the drug's mechanism of action, trial methodology, and key efficacy and safety data.[1][2]

Core Mechanism of Action

Rovalpituzumab this compound is composed of three key components: a humanized anti-DLL3 monoclonal antibody (SC16), a protease-cleavable linker, and a potent DNA-damaging agent, the pyrrolobenzodiazepine (PBD) dimer toxin D6.5.[1][4] The drug-to-antibody ratio is approximately 2.[4]

The mechanism proceeds through several steps:

-

Target Binding: The monoclonal antibody component of Rova-T selectively binds to the DLL3 protein expressed on the surface of tumor cells.[3]

-

Internalization: Upon binding, the entire ADC-DLL3 complex is internalized into the cancer cell.[3][4]

-

Payload Release: Within the cell's lysosome, the linker is cleaved by proteases, releasing the PBD dimer toxin.[5]

-

Cytotoxicity: The freed PBD toxin cross-links DNA, inducing irreparable damage that triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[3]

DLL3 itself is an atypical inhibitory ligand of the Notch signaling pathway.[1][4] In healthy cells, it is primarily located intracellularly, but it is aberrantly expressed on the surface of neuroendocrine tumor cells.[4] By inhibiting the Notch pathway, which can act as a tumor suppressor in these cell types, DLL3 may promote tumorigenesis.[1][4]

Experimental Protocols: First-in-Human Phase 1 Study (NCT01901653)

The initial evaluation of Rova-T was conducted in a first-in-human, open-label, multicenter Phase 1 study.[1][2]

Study Objectives:

-

Primary: To assess the safety, tolerability, maximum tolerated dose (MTD), and dose-limiting toxicities (DLTs) of Rova-T.[1][2]

-

Secondary: To evaluate the pharmacokinetics and preliminary anti-tumor activity of Rova-T.[6]

Patient Population: Eligible participants were adults (≥18 years) with histologically or cytologically confirmed SCLC or large-cell neuroendocrine tumors who had progressed after one or two prior chemotherapy regimens, including a platinum-based therapy.[1][2] Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 and a life expectancy of at least 12 weeks.[1][6]

Study Design and Treatment: The study utilized a dose-escalation design followed by expansion cohorts.[1]

-

Dose Escalation: Patients were enrolled in cohorts receiving Rova-T at doses ranging from 0.05 mg/kg to 0.8 mg/kg.[1]

-

Dosing Schedules: The drug was administered intravenously either every 3 weeks (q3w) or every 6 weeks (q6w).[1][2]

-

Cohort Expansion: Once the MTD was determined, expansion cohorts were enrolled to further evaluate safety and activity at the recommended phase 2 dose (RP2D).[1]

Assessments:

-

Safety: Monitored through the reporting of adverse events (AEs), graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). DLTs were assessed during the first treatment cycle.

-

Efficacy: Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1.[1][2]

-

Biomarker Analysis: Tumor tissue samples, where available, were assessed for DLL3 expression levels by immunohistochemistry (IHC) to explore the relationship between target expression and clinical activity.[7]

Phase 1 Trial Results

Between July 2013 and August 2015, 82 patients were enrolled, including 74 with SCLC and 8 with large-cell neuroendocrine carcinoma.[1][2]

Patient Characteristics and Demographics

| Characteristic | Value (N=74 SCLC Patients) |

| Median Age (years) | 61 |

| Gender (Male) | 61% |

| ECOG Performance Status 1 | 70% |

| Prior Lines of Therapy | |

| One | 47% |

| Two | 53% |

| Stage at Diagnosis | |

| Extensive | 66% |

| Limited | 34% |

| Data sourced from Rudin et al., The Lancet Oncology, 2017. |

Efficacy Findings

Anti-tumor activity was observed, with a notable correlation between response and high DLL3 expression. The recommended phase 2 dose was established as 0.3 mg/kg every 6 weeks.[2]

| Efficacy Endpoint | All Evaluable Patients (n=60) | DLL3-High Patients (n=26) |

| Confirmed Objective Response Rate (ORR) | 18% (11 patients)[2] | 38% (10 patients)[2] |

| Clinical Benefit Rate (Stable Disease or Better) | 68% (41 patients)[7] | 89%[7][8] |

| Median Overall Survival | Not specified | 5.8 months[7] |

| One-Year Overall Survival Rate | Not specified | 32%[7][8] |

| Data from active dose cohorts (≥0.2 mg/kg). DLL3-High defined as expression in ≥50% of tumor cells. |

Safety and Tolerability

The MTD was determined to be 0.4 mg/kg every 3 weeks.[2] Dose-limiting toxicities at 0.8 mg/kg included grade 4 thrombocytopenia and elevated liver function tests.[2] The safety profile was considered manageable, though notable toxicities were observed.[1]

| Treatment-Related Adverse Event (Grade ≥3) | Frequency (N=74 SCLC Patients) |

| Thrombocytopenia (low platelet count) | 11%[2] |

| Pleural Effusion (fluid around lungs) | 8%[2][8] |

| Increased Lipase | 7%[2] |

| Fatigue | 4%[8] |

| Maculo-papular Rash | 3%[8] |

| Peripheral Edema | 3%[8] |

| Drug-related serious adverse events occurred in 38% of the 74 SCLC patients.[2] |

Conclusion

The initial phase 1 study of rovalpituzumab this compound demonstrated that it was a first-in-class ADC with a manageable safety profile and encouraging single-agent anti-tumor activity in patients with recurrent SCLC.[1][2] The results were particularly promising in patients whose tumors had high expression of the target protein, DLL3, establishing it as a potential predictive biomarker.[7] These findings supported the further clinical development of Rova-T in DLL3-expressing malignancies.[1][2] However, it is important to note that despite these promising early results, subsequent Phase 2 and Phase 3 trials (TAHOE and MERU) did not meet their primary endpoints, leading to the discontinuation of the Rova-T development program.[9] Nevertheless, the foundational research and the targeting of DLL3 remain influential in the ongoing development of novel therapies for SCLC and other neuroendocrine tumors.[3]

References

- 1. Rovalpituzumab this compound, a DLL3-targeted antibody-drug conjugate, in recurrent small-cell lung cancer: a first-in-human, first-in-class, open-label, phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rovalpituzumab this compound, a DLL3-targeted antibody-drug conjugate, in recurrent small-cell lung cancer: a first-in-human, first-in-class, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Rovalpituzumab this compound: A Novel DLL3-Targeting Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ascopubs.org [ascopubs.org]

- 7. oncozine.com [oncozine.com]

- 8. Results of Phase 1a/1b Study of AbbVie's Investigational Medicine Rovalpituzumab this compound (Rova-T) Showed Overall Response Rate of 39 Percent in Pretreated Patients with Biomarker-Defined Small Cell Lung Cancer (SCLC) [prnewswire.com]

- 9. Rovalpituzumab this compound - Wikipedia [en.wikipedia.org]

The Pivotal Role of the Tesirine Linker in Enhancing Antibody-Drug Conjugate Stability: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the Tesirine linker (SG3249), a critical component in the design of stable and effective Antibody-Drug Conjugates (ADCs). Designed for researchers, scientists, and professionals in drug development, this document elucidates the mechanism of action, stability profile, and key experimental protocols for evaluating ADCs employing this technology.

The this compound linker is a protease-cleavable linker system designed to connect a potent pyrrolobenzodiazepine (PBD) dimer payload to a monoclonal antibody.[1][2] Its design incorporates a valine-alanine dipeptide, which is susceptible to cleavage by intracellular proteases like cathepsin B, and a polyethylene (B3416737) glycol (PEG)8 spacer.[3][4] This architecture is fundamental to the stability and efficacy of the ADC, ensuring it remains intact in systemic circulation while enabling targeted payload release within cancer cells.[5][6]

Mechanism of Action and Contribution to Stability

The stability of an ADC is paramount to its therapeutic index, minimizing off-target toxicity and maximizing payload delivery to the tumor. The this compound linker's design directly addresses this challenge through several key features:

-

Enzymatic Cleavage: The valine-alanine sequence is specifically designed for cleavage by lysosomal proteases, which are abundant within the intracellular environment of cancer cells but have limited activity in the bloodstream.[6][7][8] This ensures that the highly potent PBD payload is released predominantly after the ADC has been internalized by the target cell, enhancing tumor-specific cytotoxicity.[9]

-

Enhanced Hydrophilicity: The inclusion of a PEG8 spacer increases the hydrophilicity of the linker-payload complex.[4] This is a crucial feature, as hydrophobic payloads can induce aggregation of the ADC, leading to reduced efficacy and potential immunogenicity.[3] The lower hydrophobicity of this compound (logD7.4 = 2.11) contributes to low levels of aggregation, typically below 5%.[1][2]

-

Systemic Stability: The linker is designed to be stable in the bloodstream, preventing premature release of the cytotoxic payload.[5] This is evidenced by the pharmacokinetic data of loncastuximab this compound, an ADC utilizing the this compound linker. Studies have shown that the pharmacokinetic profiles of the PBD-conjugated antibody and the total antibody are similar, indicating good serum stability.[3] After a single dose, the half-life of the PBD conjugated antibody was reported to be 10.4 days, while the total antibody half-life was 9.9 days, confirming the molecule's excellent in vivo stability.[3] At steady state, the mean half-life of loncastuximab this compound-lpyl was found to be 20.8 days.[5][10]

The mechanism of action of a this compound-based ADC is a multi-step process that relies on the stability of the linker in circulation and its lability within the target cell.

Quantitative Stability Data

The stability of this compound-based ADCs has been evaluated through various preclinical and clinical studies. The following table summarizes key quantitative data related to the stability of these conjugates.

| Parameter | Value | Method | Reference |

| Aggregation | < 5% | Size Exclusion Chromatography (SEC) | [1][2] |

| Half-life (PBD-conjugated antibody, single dose) | 10.4 days | Pharmacokinetic analysis | [3] |

| Half-life (Total antibody, single dose) | 9.9 days | Pharmacokinetic analysis | [3] |

| Half-life (Loncastuximab this compound-lpyl, steady state) | 20.8 days | Population Pharmacokinetic Model | [5][10] |

| In Vitro Plasma Protein Binding (SG3199 payload) | ~94% | Equilibrium Dialysis | [5] |

Experimental Protocols

Accurate assessment of ADC stability is crucial for development. The following are detailed protocols for key experiments used to evaluate the stability of this compound-based ADCs.

Plasma Stability Assessment

This protocol outlines the methodology for determining the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).[1][11]

Materials and Reagents:

-

Test ADC

-

Mouse Plasma (e.g., CD-1 or C57BL/6)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Protein A or G Magnetic Beads

-

Elution Buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)

-

High-Resolution Mass Spectrometer coupled with HPLC

Procedure:

-

Preparation: Prepare a stock solution of the test ADC in PBS at a known concentration.

-

Incubation: Thaw frozen mouse plasma at 37°C. Add the ADC stock solution to the plasma to a final concentration of 100 µg/mL. A control sample of ADC in PBS should be run in parallel. Incubate at 37°C for up to 7 days.[1]

-

Sample Collection: At designated time points (e.g., 0, 24, 48, 72, 120, 168 hours), collect aliquots and immediately freeze at -80°C.[1]

-

Immunoaffinity Capture: Thaw plasma samples and isolate the ADC using Protein A/G magnetic beads.[1]

-

Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.[1]

-

Elution: Elute the captured ADC from the beads using the elution buffer.[1]

-

LC-MS Analysis: Analyze the eluted ADC samples using LC-MS. The ADC can be analyzed intact or after reduction to separate heavy and light chains.[1][11]

-

Data Analysis: Determine the relative abundance of different DAR species to calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload loss.[1]

Aggregation Analysis

This protocol describes the use of Size Exclusion Chromatography (SEC) to quantify the formation of aggregates in an ADC sample.[1][12]

Materials and Reagents:

-

Test ADC

-

SEC Column

-

Appropriate Mobile Phase (e.g., phosphate (B84403) buffer with or without organic solvent)

-

HPLC system with UV or fluorescence detector

Procedure:

-

Sample Preparation: Dilute the ADC sample in the mobile phase to a suitable concentration.[1]

-

SEC Analysis: Inject the prepared sample onto the SEC column. The mobile phase composition may need to be optimized to suppress hydrophobic or electrostatic interactions between the ADC and the stationary phase.[12]

-

Detection: Monitor the elution profile using a UV or fluorescence detector.[1]

-

Quantification: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). Calculate the percentage of aggregates and fragments relative to the total peak area.[1]

In Vitro Cytotoxicity Assay

This protocol details the assessment of the ADC's potency and target specificity using a cell viability assay, such as the MTT assay.[9][13][14][15]

Materials and Reagents:

-

Antigen-positive and antigen-negative cell lines

-

Complete culture medium

-

Test ADC, control ADC (non-binding or with an irrelevant target), and free drug-linker

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

MTT solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[9]

-

Treatment: Prepare serial dilutions of the test ADC, control ADC, and free drug-linker in complete culture medium. Add the diluted compounds to the cells.[9]

-

Incubation: Incubate the plates for a period of 48 to 144 hours at 37°C.[13]

-

Cell Viability Assessment: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan (B1609692) crystals.[9]

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) for each compound on both cell lines. A significantly lower IC50 on the antigen-positive cell line demonstrates target-specific cytotoxicity.[9]

Conclusion

The this compound linker represents a significant advancement in ADC technology, offering a balance of stability in circulation and efficient payload release within target cells. Its design, which incorporates a protease-cleavable dipeptide and a hydrophilicity-enhancing PEG spacer, directly contributes to a favorable safety and efficacy profile. The experimental protocols detailed in this guide provide a robust framework for the evaluation of ADCs employing the this compound linker, enabling researchers to thoroughly characterize their stability and cytotoxic potential. Continued research and application of such well-designed linker technologies will undoubtedly propel the development of next-generation ADCs for the treatment of cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of this compound, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Carebox Connect [connect.careboxhealth.com]

- 5. adctmedical.com [adctmedical.com]

- 6. iphasebiosci.com [iphasebiosci.com]

- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Efficacy and Safety Exposure-Response Analysis of Loncastuximab this compound in Patients with B cell non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 12. shimadzu.com [shimadzu.com]

- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Cell Internalization Process of Tesirine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tesirine (SG3199) is a highly potent pyrrolobenzodiazepine (PBD) dimer and the cytotoxic payload component of the antibody-drug conjugate (ADC) Loncastuximab this compound (ZYNLONTA®). This ADC targets the CD19 antigen, a protein expressed on the surface of B-cells, making it a strategic therapeutic for B-cell malignancies.[1][2] The efficacy of Loncastuximab this compound is fundamentally dependent on its successful internalization into the target cancer cell and the subsequent release of its this compound payload. This document provides a detailed examination of this multi-step internalization process, supported by quantitative clinical data and generalized experimental protocols relevant to ADC development.

Core Mechanism of Action: An Overview

Loncastuximab this compound operates through a targeted delivery mechanism.[3] The monoclonal antibody component serves to navigate the bloodstream and selectively bind to CD19-expressing cells.[1] Upon binding, the ADC is internalized, trafficking through intracellular compartments where the linker connecting the antibody and payload is cleaved.[1][4] The released this compound payload then exerts its cytotoxic effect by cross-linking DNA, leading to cell cycle arrest and apoptosis.[5][6]

The this compound Internalization Pathway: A Step-by-Step Analysis

The journey of this compound from the extracellular space to its intracellular target involves a sequence of highly orchestrated cellular events.

Step 1: High-Affinity Binding to CD19

The process begins when the humanized anti-CD19 monoclonal antibody component of Loncastuximab this compound recognizes and binds to the CD19 antigen on the surface of a malignant B-cell.[7] CD19 is an ideal target for this application due to several key characteristics: its expression is specific to B-cells, it is not shed as a soluble circulating protein that could cause competitive binding, and it demonstrates rapid internalization upon antibody binding.[4]

Step 2: Receptor-Mediated Endocytosis

Following the binding event, the entire ADC-CD19 complex is actively transported into the cell. This occurs via a process known as receptor-mediated endocytosis.[1][4] The cell membrane invaginates to form an endocytic vesicle containing the ADC bound to its receptor, effectively encapsulating the therapeutic agent and bringing it into the cytoplasm.

Step 3: Intracellular Trafficking to Lysosomes

Once inside the cell, the endocytic vesicle traffics through the endosomal pathway. The vesicle eventually fuses with lysosomes, which are acidic organelles containing a host of degradative enzymes.[1]

Step 4: Linker Cleavage and Payload Release

Loncastuximab this compound employs a protease-sensitive valine-alanine linker designed to be stable in the bloodstream but susceptible to cleavage within the lysosomal environment.[2] Inside the lysosome, proteases, such as cathepsin, cleave this linker, liberating the active this compound (SG3199) payload from the antibody.[1][4]

Step 5: DNA Cross-Linking and Apoptosis Induction

The freed this compound payload, a PBD dimer, is then able to enter the nucleus. It binds to the minor groove of the DNA and forms highly potent interstrand cross-links.[5][7] This DNA damage stalls the replication fork, blocks cell division, and ultimately induces programmed cell death, or apoptosis.[3][4] A notable feature of PBD dimers is their ability to evade DNA repair mechanisms, allowing for prolonged cytotoxic activity.[4]

References

- 1. What is the mechanism of Loncastuximab this compound? [synapse.patsnap.com]

- 2. Loncastuximab this compound, an anti-CD19 antibody-drug conjugate, in relapsed/refractory B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. The antibody-drug conjugate loncastuximab this compound for the treatment of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zynlontahcp.com [zynlontahcp.com]

- 6. adcreview.com [adcreview.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tesirine ADC Conjugation

For Research Use Only.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[] This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic toxicity.[] Tesirine (SG3249) is a potent ADC payload consisting of a pyrrolobenzodiazepine (PBD) dimer warhead, SG3199. PBD dimers are highly effective DNA minor groove cross-linking agents that induce cell death, making them powerful cytotoxic payloads for ADCs.[2]

These application notes provide a detailed protocol for the conjugation of this compound to a monoclonal antibody via a cysteine-maleimide linkage, a common and effective strategy for generating ADCs.[3] The protocol covers antibody reduction, conjugation, purification, and characterization.

Mechanism of Action of this compound-based ADCs

This compound-based ADCs operate through a multi-step process to selectively eliminate cancer cells.[4][5] The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[4] Following binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[4][5] Once inside the cell, the complex is trafficked to the lysosome, an acidic organelle containing various enzymes.[4] Within the lysosome, the linker connecting the antibody to this compound is cleaved, releasing the potent PBD dimer warhead, SG3199.[5][6] The released SG3199 then travels to the nucleus, where it binds to the minor groove of the DNA and forms covalent cross-links between the DNA strands.[2][4] This DNA cross-linking prevents DNA replication and transcription, ultimately leading to irreparable DNA damage and triggering programmed cell death (apoptosis).[4] Some this compound-based ADCs may also exhibit a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound ADCs. The actual values will vary depending on the specific antibody, linker, and experimental conditions.

Table 1: this compound ADC Conjugation Parameters

| Parameter | Typical Value | Method of Determination | Reference |

| Target Drug-to-Antibody Ratio (DAR) | 2 - 4 | Stoichiometric control of reagents | [7] |

| Achieved Average DAR (Stochastic) | ~2.5 | Hydrophobic Interaction Chromatography (HIC) | [8] |

| Achieved Average DAR (Site-Specific) | ~1.8 (90% efficiency) | Reversed-Phase HPLC (RP-HPLC) | [8] |

| Conjugation Efficiency | >90% (Site-Specific) | RP-HPLC | [8] |

| Monomer Purity | >95% | Size-Exclusion Chromatography (SEC) | [8] |

Table 2: In Vitro Cytotoxicity of a Trastuzumab-Tesirine ADC (DAR ≈ 2)

| Cell Line | Target Antigen | IC50 (pM) | Assay | Reference |

| SK-BR-3 | HER2 | 14.4 | Cell viability assay (5 days) | [9] |

| JIMT-1 | HER2 | Single-digit pM range | Cytotoxicity assay | [10] |

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to an antibody. Optimization may be required for specific antibodies and applications.

Experimental Workflow Overview

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reduction Buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare a stock solution of TCEP (e.g., 10 mM) in the Reduction Buffer.

-

Dilute the antibody to the desired concentration (e.g., 1-2 mg/mL) in the Reduction Buffer.

-

Add a molar excess of TCEP to the antibody solution. The molar ratio of TCEP to antibody will determine the extent of reduction and ultimately the DAR. A starting point is a 10:1 molar ratio of TCEP to antibody.[]

-

Incubate the reaction mixture at 30-37°C for 1-2 hours.[2]

-

Immediately after incubation, remove the excess TCEP by passing the solution through a pre-equilibrated desalting column using the degassed conjugation buffer.[]

Protocol 2: Conjugation of this compound to Reduced Antibody

This protocol details the conjugation of the maleimide-functionalized this compound to the free thiol groups on the reduced antibody.

Materials:

-

Reduced antibody from Protocol 1

-

This compound (SG3249) with a maleimide (B117702) linker, dissolved in an anhydrous solvent like DMSO to a stock concentration of 10-20 mM.

-

Conjugation Buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.0-7.5)

-

Quenching solution (e.g., N-acetyl cysteine)

Procedure:

-

Immediately use the reduced antibody from the desalting step.

-

Add the this compound-maleimide stock solution to the reduced antibody solution. A molar excess of the drug-linker (e.g., 10-20 fold over the antibody) is recommended.[11]

-